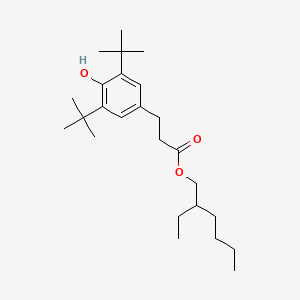

2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Übersicht

Beschreibung

2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C25H42O3 and a molecular weight of 390.60 g/mol . It is commonly known for its antioxidant properties and is used in various industrial applications, including the synthesis of advanced polymers, coatings, and lubricants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction between 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and 2-ethylhexanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens can be used under mild conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is widely used in scientific research due to its antioxidant properties. It is employed in:

Chemistry: As a stabilizer in polymer synthesis to prevent oxidative degradation.

Biology: In studies related to oxidative stress and its effects on cellular functions.

Medicine: As a potential therapeutic agent for diseases associated with oxidative damage.

Industry: In the formulation of coatings, lubricants, and other materials to enhance their stability and longevity

Wirkmechanismus

The antioxidant activity of 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage . The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester

Uniqueness

Compared to similar compounds, 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate offers a unique balance of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing polymers and other materials in diverse environments .

Biologische Aktivität

2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, also known by its CAS number 144429-84-5, is a synthetic phenolic antioxidant widely utilized in various industrial applications. Its molecular formula is C25H42O3, and it exhibits significant antioxidant properties that make it valuable in protecting materials from oxidative degradation.

Antioxidant Properties

The primary biological activity of this compound is its antioxidant capability . This compound can donate hydrogen atoms from its phenolic hydroxyl group, effectively neutralizing free radicals and preventing oxidative stress in biological systems. Such oxidative stress is implicated in various diseases, including cancer and cardiovascular disorders.

The mechanism through which this compound exerts its antioxidant effects involves several biochemical interactions:

- Hydrogen Atom Donation : The phenolic hydroxyl group donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Scavenging of Reactive Oxygen Species (ROS) : It effectively scavenges ROS, which are harmful byproducts of cellular metabolism that can lead to oxidative damage .

Research Findings

Recent studies have highlighted the relevance of this compound in both environmental and health contexts. For instance, a rat metabolism study indicated that metabolites of similar phenolic antioxidants were detectable in human urine, suggesting widespread exposure and potential biological effects .

Case Studies

- Rat Metabolism Study : A study investigated the metabolic pathways of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in rats. The study found that while the parent compound was not detected in urine, its metabolite, fenozan acid, was present in a significant percentage of human urine samples. This finding suggests that fenozan acid could serve as a biomarker for human exposure to these antioxidants .

- Environmental Impact : Another research effort focused on the detection of synthetic phenolic antioxidants in environmental samples. It was noted that these compounds could enter ecosystems through various pathways, raising concerns about their long-term ecological effects and human health implications .

Applications in Industry

Due to its potent antioxidant properties, this compound is used extensively in:

- Polymer Stabilization : It acts as a stabilizer in polymers to prevent oxidative degradation during processing and end-use.

- Food Packaging : The compound is incorporated into food contact materials to enhance stability and prolong shelf life .

- Cosmetics and Personal Care Products : Its antioxidant properties are utilized to protect formulations from oxidative damage.

Toxicological Data

The safety profile of this compound has been evaluated through various toxicological studies. While it is generally recognized as safe for use in intended applications, there are precautionary measures recommended due to potential irritant properties upon exposure .

Toxicity Profile Summary

| Toxicity Endpoint | Result |

|---|---|

| Acute toxicity (oral) | Low toxicity (LD50 > 2000 mg/kg) |

| Skin irritation | Mild irritant |

| Eye irritation | Moderate irritant |

Eigenschaften

IUPAC Name |

2-ethylhexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-9-11-12-18(10-2)17-28-22(26)14-13-19-15-20(24(3,4)5)23(27)21(16-19)25(6,7)8/h15-16,18,27H,9-14,17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFJMFSTOJEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80273997 | |

| Record name | 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80273997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144429-84-5 | |

| Record name | 2-Ethylhexyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144429-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80273997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.